molecular formula C4H6O3S B1328781 3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS No. 4509-11-9

3,4-Epoxytetrahydrothiophene-1,1-dioxide

Cat. No.: B1328781
CAS No.: 4509-11-9
M. Wt: 134.16 g/mol
InChI Key: SZAIAWVGWTXVMB-UHFFFAOYSA-N
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Description

3,4-Epoxytetrahydrothiophene-1,1-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of an epoxide with a thiol in the presence of a base, leading to the formation of the bicyclic structure with the incorporation of sulfur and oxygen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxytetrahydrothiophene-1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Epoxytetrahydrothiophene-1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Epoxytetrahydrothiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide
  • 6-Oxa-3-thiabicyclo[3.1.0]hexane,1,5-dimethyl-,3,3-dioxide
  • 6-Thiabicyclo[3.1.0]hexane

Uniqueness

3,4-Epoxytetrahydrothiophene-1,1-dioxide is unique due to its specific bicyclic structure that incorporates both oxygen and sulfur atoms. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAIAWVGWTXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963336
Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4509-11-9
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4509-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Epoxysulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24263
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Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3,4-Epoxytetrahydrothiophene-1,1-dioxide and are there any notable structural features?

A1: this compound, also known as 3,4-Epoxysulfolane, has the molecular formula C4H6O3S. Its structure consists of a five-membered ring containing a sulfur atom, two oxygen atoms double-bonded to the sulfur (forming a sulfone group), and an epoxide ring across the 3 and 4 positions of the ring. [, ] The crystal structure reveals intermolecular hydrogen bonding between the epoxide oxygen and neighboring molecules. [] You can find visualizations of the molecule in the referenced publications. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The epoxide ring present in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions. [] This reactivity allows for the formation of various 3,4-disubstituted sulfolanes, which can be further modified to generate diverse chemical structures. []

Q3: Can you provide an example of a reaction where this compound acts as a substrate?

A3: One example is the reaction of this compound with ammonia and amines. [] This reaction leads to ring-opening of the epoxide, with the nitrogen of the amine attacking the less hindered carbon of the epoxide ring. This reaction pathway highlights the potential of this compound as a building block in organic synthesis.

Q4: Has this compound been investigated for its use in asymmetric synthesis?

A4: Yes, research has shown that enantiomerically pure, substituted phenazine derivatives can be electrochemically reduced to form strongly basic radical anions. [] These radical anions can then react with this compound, inducing asymmetry in the product. This process allows for the conversion of the epoxide into an allylic ester with good enantiomeric excess. []

Q5: Are there any studies on the physicochemical properties of this compound?

A5: While detailed spectroscopic data is limited in the provided references, research has investigated the dipole moment and anisotropy of polarizability of this compound and related sulfolenes. [] This information is valuable for understanding the compound's interactions with other molecules and solvents.

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